molecular formula C11H10N2O3 B1371791 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid CAS No. 902837-22-3

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Cat. No.: B1371791
CAS No.: 902837-22-3
M. Wt: 218.21 g/mol
InChI Key: UDGPERFBSLKMSD-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid is an organic compound with the molecular formula C11H10N2O3. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the coupling of amidoximes with acyl reagents such as anhydrides, followed by cyclodehydration into the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of robust and scalable chemical processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid is unique due to the specific positioning of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGPERFBSLKMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258149
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-22-3
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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